molecular formula C14H11BrN4 B5836991 2-(4-bromophenyl)-4-hydrazinoquinazoline

2-(4-bromophenyl)-4-hydrazinoquinazoline

Cat. No.: B5836991
M. Wt: 315.17 g/mol
InChI Key: GWQBCZXRGIXGJY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-hydrazinoquinazoline is a synthetic quinazoline derivative of significant interest in medicinal chemistry and anticancer research. Quinazoline-based molecules are established as privileged scaffolds in drug discovery due to their diverse biological activities and ability to interact with multiple enzymatic targets . The 4-hydrazino moiety on the quinazoline core provides a versatile handle for further chemical modification, allowing researchers to synthesize diverse libraries of hybrid molecules for structure-activity relationship (SAR) studies . This compound is primarily utilized as a key synthetic intermediate in the design and development of novel therapeutic agents. Its research value is particularly prominent in oncology, where similar quinazoline-hydrazine hybrids have demonstrated potent cytotoxic activities against various human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and HepG2 (liver) in vitro . The proposed mechanism of action for many active quinazoline derivatives involves the inhibition of crucial growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR) . By targeting the ATP-binding site of these tyrosine kinases, such compounds can disrupt intracellular signaling pathways that drive cancer cell proliferation, survival, and metastasis . Research into this chemical class continues to explore its potential as a precursor for multi-targeting agents. This product is intended for chemical and pharmaceutical research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

[2-(4-bromophenyl)quinazolin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4/c15-10-7-5-9(6-8-10)13-17-12-4-2-1-3-11(12)14(18-13)19-16/h1-8H,16H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQBCZXRGIXGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Triazoloquinazoline Derivatives

Structural Relationship: 2-(4-Bromophenyl)-4-hydrazinoquinazoline undergoes Dimroth rearrangement under acidic conditions to form [1,2,4]triazolo[1,5-c]quinazolines, which are isomers of [1,2,4]triazolo[4,3-c]quinazolines . Key Differences:

  • Photophysical Properties: Triazoloquinazolines derived from the target compound show enhanced fluorescence quantum yields (e.g., 0.15–0.45 in ethanol) compared to their 3-aryltriazolo[4,3-c]quinazoline counterparts (quantum yields <0.10) .
  • Electrochemical Stability: Density functional theory (DFT) calculations reveal that triazoloquinazolines exhibit lower energy gaps (HOMO-LUMO) (3.5–3.8 eV) than the parent hydrazinoquinazoline (4.2 eV), suggesting improved charge transport in optoelectronic applications .

Table 1: Photophysical Properties of Triazoloquinazolines vs. Parent Compound

Compound Type λem (nm) Quantum Yield (Φ) HOMO-LUMO Gap (eV)
[1,2,4]Triazolo[4,3-c]quinazoline 450–480 0.15–0.45 3.5–3.8
This compound 420–440 <0.05 4.2

Oxadiazole-Based Analogues

Structural Relationship : Compounds like 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole share the 4-bromophenyl substituent but replace the quinazoline core with an oxadiazole ring .
Key Differences :

  • Synthetic Pathways: Oxadiazoles are synthesized via cyclization of hydrazides, whereas the target compound relies on hydrazinoquinazoline intermediates .
  • Biological Activity: Oxadiazole derivatives exhibit anti-inflammatory activity (59.5–61.9% inhibition at 20 mg/kg), comparable to indomethacin, whereas the hydrazinoquinazoline derivatives are primarily explored for photophysical applications .

Table 2: Anti-Inflammatory Activity of Oxadiazoles

Compound % Inhibition (20 mg/kg) Reference
2-[3-(4-Bromophenyl)propan-3-one]-oxadiazole 61.9
Indomethacin (Control) 64.3

Pyridazinone and Pyrazole Derivatives

Structural Relationship : Pyridazin-3(2H)-one derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) incorporate the 4-bromophenyl group but diverge in core heterocyclic structure .
Key Differences :

Benzoxazole and Thiazole Hybrids

Structural Relationship : Compounds like 2-(4-bromophenyl)benzo[d]oxazole replace the quinazoline-hydrazine system with benzoxazole-thiazole scaffolds .
Key Differences :

  • Applications: Benzoxazole-thiazole hybrids are studied for dual antimicrobial and anticancer activities, whereas hydrazinoquinazolines are optimized for electronic properties .
  • Synthetic Routes : These hybrids often involve multi-step condensations (e.g., 3-formylchromone with thiazolylhydrazine), contrasting with the one-pot cyclization used for the target compound .

Q & A

Q. What are the optimal synthetic routes for 2-(4-bromophenyl)-4-hydrazinoquinazoline, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, hydrazine derivatives can react with 4-bromophenyl-substituted precursors under basic conditions. Key factors include:
  • Reagent selection : Use of hydrazine hydrate or substituted hydrazines as nucleophiles.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
  • Temperature control : Reactions often require reflux (80–120°C) to achieve high yields.
    Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the quinazoline core .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the bromophenyl group (δ 7.2–7.8 ppm aromatic protons) and hydrazino NH signals (δ 3.5–5.0 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak for C14_{14}H11_{11}BrN4_4).
  • FTIR : Bands at ~3200 cm1^{-1} (N–H stretch) and ~1600 cm1^{-1} (C=N quinazoline ring).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) and stability .

Q. How does the bromophenyl substituent affect the compound's stability and reactivity?

  • Methodological Answer : The electron-withdrawing bromine atom:
  • Enhances electrophilicity : Facilitates nucleophilic attacks at the quinazoline C-2 position.
  • Reduces photodegradation : The heavy atom effect increases UV stability.
  • Influences solubility : Bromophenyl groups reduce aqueous solubility, necessitating DMSO or ethanol for dissolution in biological assays.
    Comparative studies with non-brominated analogs are recommended to isolate substituent effects .

Advanced Research Questions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-4-hydrazinoquinazoline
Reactant of Route 2
2-(4-bromophenyl)-4-hydrazinoquinazoline

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